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Compound of Interest

Compound Name: 16:0-16:0 PC-d31

Cat. No.: B11938459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of lipids from biological

samples for quantitative analysis, utilizing 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-

phosphocholine (16:0-16:0 PC-d31) as an internal standard. This method is broadly applicable

to various sample matrices, including plasma, cultured cells, and tissues, and is particularly

suited for downstream analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction
Accurate quantification of lipids is essential for understanding their roles in cellular processes,

disease pathogenesis, and for the development of novel therapeutics. The use of a stable

isotope-labeled internal standard, such as 16:0-16:0 PC-d31, is critical for reliable lipid

quantification.[1][2] This standard is chemically identical to its endogenous counterpart but

isotopically distinct, allowing it to be differentiated by mass spectrometry.[2] By adding a known

amount of the internal standard to the sample at the beginning of the extraction procedure, it is

possible to correct for variability in extraction efficiency, sample loss during processing, and

matrix effects during analysis.[1][2]

The following protocols are based on the well-established Bligh and Dyer and Folch extraction

methods, which utilize a chloroform and methanol solvent system to efficiently extract a broad

range of lipid species.[3][4][5][6]
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Experimental Workflow
The overall experimental workflow for lipid extraction and analysis is depicted below.
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Fig 1. Lipid Extraction and Analysis Workflow.

Key Experimental Protocols
Materials and Reagents

1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine (16:0-16:0 PC-d31)

Chloroform (HPLC grade)

Methanol (HPLC grade)

Water (LC-MS grade)

0.9% NaCl solution (LC-MS grade)

Phosphate-buffered saline (PBS)

Nitrogen gas

Glass centrifuge tubes with PTFE-lined caps

Glass Pasteur pipettes

Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from the Bligh and Dyer method.[3][4]

Sample Preparation: Thaw frozen plasma samples on ice.

Internal Standard Spiking: In a glass centrifuge tube, add a known amount of 16:0-16:0 PC-
d31 internal standard solution (e.g., 10 µL of a 100 µg/mL solution). To this, add 100 µL of

plasma.

Solvent Addition: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously

for 1 minute.

Add 125 µL of chloroform and vortex for 30 seconds.
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Add 125 µL of water and vortex for 30 seconds.[3]

Phase Separation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to achieve phase

separation.[1] You will observe an upper aqueous phase and a lower organic phase

containing the lipids.

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette,

avoiding the protein interface, and transfer it to a new clean glass tube.[1][3]

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis

(e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

Protocol 2: Lipid Extraction from Cultured Cells
This protocol is suitable for adherent or suspension cells.[7]

Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape

the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube. For suspension

cells, pellet the cells by centrifugation, wash with PBS, and resuspend in 1 mL of PBS.

Internal Standard Spiking: Add a known amount of 16:0-16:0 PC-d31 internal standard

solution to the cell suspension.

Lipid Extraction: Add 3.75 mL of 1:2 (v/v) chloroform:methanol to the cell suspension. Vortex

thoroughly to ensure cell lysis and protein precipitation.

Add 1.25 mL of chloroform and vortex.

Add 1.25 mL of water and vortex.

Phase Separation and Collection: Centrifuge at 1000 x g for 10 minutes at 4°C. Collect the

lower organic phase.

Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute

as described in Protocol 1.
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Protocol 3: Lipid Extraction from Tissues
This protocol requires tissue homogenization.

Tissue Homogenization: Weigh a small piece of frozen tissue (10-50 mg) and place it in a

homogenizer tube. Add 1 mL of ice-cold PBS. Homogenize the tissue on ice until no visible

tissue fragments remain.

Internal Standard Spiking: Transfer the homogenate to a glass centrifuge tube and add a

known amount of 16:0-16:0 PC-d31 internal standard.

Lipid Extraction: Follow the solvent addition, phase separation, and collection steps as

outlined in Protocol 2.

Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute for LC-MS

analysis.

Data Presentation
The use of an internal standard allows for the accurate quantification of endogenous lipids. The

concentration of the analyte is determined by comparing the peak area ratio of the analyte to

the internal standard against a calibration curve.

Table 1: Representative Quantitative Performance Data

Parameter Value Reference

Recovery

Phosphatidylcholines >90% [4]

Reproducibility (RSD)

Intra-day Precision <15% [8]

Inter-day Precision <15% [8]

Linearity (R²) >0.99 [2]
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Note: The values presented are typical and may vary depending on the specific lipid species,

sample matrix, and analytical instrumentation.

Phosphatidylcholine Biosynthesis and Signaling
Phosphatidylcholines (PCs) are major components of eukaryotic cell membranes and are

involved in various cellular signaling pathways.[9][10] The diagram below illustrates a simplified

overview of PC biosynthesis and its role as a source of signaling molecules.
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Fig 2. Simplified PC Biosynthesis and Signaling.

Conclusion
The protocols outlined in these application notes provide a robust and reliable framework for

the extraction and quantification of lipids from diverse biological samples. The incorporation of

16:0-16:0 PC-d31 as an internal standard is a critical step in achieving accurate and

reproducible results, which are essential for advancing research and development in the fields

of lipidomics and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b11938459#lipid-extraction-method-
using-16-0-16-0-pc-d31-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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